molecular formula C15H34N+ B156365 Dodecyltrimethylammonium CAS No. 10182-91-9

Dodecyltrimethylammonium

Cat. No. B156365
CAS RN: 10182-91-9
M. Wt: 228.44 g/mol
InChI Key: VICYBMUVWHJEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyltrimethylammonium (DTA) is a quaternary ammonium compound that is widely used as a surfactant in various scientific research applications. It is a cationic surfactant that is soluble in water and organic solvents, making it a versatile compound for use in a wide range of research applications.

Mechanism Of Action

Dodecyltrimethylammonium acts as a surfactant by reducing the surface tension of liquids, allowing for the dispersion of particles in a solvent. It has a hydrophobic tail that interacts with non-polar solvents, while the hydrophilic head interacts with polar solvents. This unique structure allows Dodecyltrimethylammonium to form micelles in solution, which can be used to encapsulate and solubilize hydrophobic compounds.

Biochemical And Physiological Effects

Dodecyltrimethylammonium is not commonly used in biochemical and physiological studies due to its toxic nature. It has been shown to have cytotoxic effects on mammalian cells at high concentrations, and it is not recommended for use in vivo studies. However, Dodecyltrimethylammonium has been used as a model compound for studying the toxicity of cationic surfactants in various biological systems.

Advantages And Limitations For Lab Experiments

Dodecyltrimethylammonium has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available in most chemical supply stores. It is also a versatile compound that can be used in a wide range of research applications. However, Dodecyltrimethylammonium has several limitations, including its toxic nature and potential for environmental harm. It is important to use Dodecyltrimethylammonium in a well-ventilated laboratory setting and to dispose of it properly.

Future Directions

There are several future directions for research involving Dodecyltrimethylammonium. One area of interest is the development of new surfactants that are less toxic and more environmentally friendly. Another area of interest is the use of Dodecyltrimethylammonium in the preparation of functional materials, such as catalysts and sensors. Additionally, Dodecyltrimethylammonium may have potential applications in the field of drug delivery, as it can be used to encapsulate and solubilize hydrophobic drugs.

Scientific Research Applications

Dodecyltrimethylammonium is commonly used as a surfactant in various scientific research applications. It is used in the preparation of nanoparticles, as a dispersant for carbon nanotubes, and as a stabilizer for emulsions and suspensions. Dodecyltrimethylammonium is also used in the synthesis of zeolites and as a template for the preparation of mesoporous materials.

properties

CAS RN

10182-91-9

Product Name

Dodecyltrimethylammonium

Molecular Formula

C15H34N+

Molecular Weight

228.44 g/mol

IUPAC Name

dodecyl(trimethyl)azanium

InChI

InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1

InChI Key

VICYBMUVWHJEFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C

Other CAS RN

10182-91-9

Related CAS

1119-94-4 (bromide)
112-00-5 (chloride)
13623-06-8 (methyl sulfate salt)

synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide
ammonium, dodecyltrimethyl-, chloride
ammonium, dodecyltrimethyl-,bromide
C(12)TAC
C12QAC
C12TAC
dodecyl trimethyl ammonium chloride
dodecyl trimethylammonium chloride
dodecyltrimethylammonium
dodecyltrimethylammonium bromide
dodecyltrimethylammonium chloride
dodecyltrimethylammonium chromate (2:1)
dodecyltrimethylammonium ethyl sulfate
dodecyltrimethylammonium hydroxide
dodecyltrimethylammonium iodide
dodecyltrimethylammonium maleate (2:1)
dodecyltrimethylammonium methyl sulfate salt
dodecyltrimethylammonium perchlorate
dodecyltrimethylammonium sulfate (2:1)
dodecyltrimethylammonium sulfide (2:1)
dodecyltrimethylammonium thiomolybdate salt hydrate
DoTAC compound
DTMACl cpd
laurtrimonium
laurtrimonium bromide
laurtrimonium chloride
lauryl trimethyl ammonium chloride
lauryltrimethylammonium bromide
lauryltrimethylammonium chloride
monolauryltrimethylammonium chloride
N,N,N-trimethyl-1-dodecanaminium chloride
n-dodecyl triethylammonium bromide
n-dodecyltrimethylammonium
n-dodecyltrimethylammonium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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